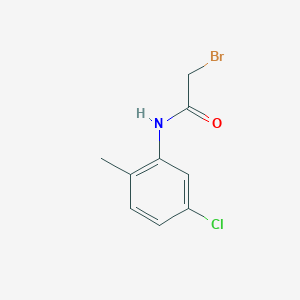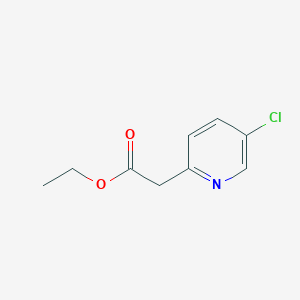
Ethyl 2-(5-chloropyridin-2-YL)acetate
Vue d'ensemble
Description
Ethyl 2-(5-chloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is an intermediate in the synthesis of Edoxaban-d6, an isotope labelled analog of Edoxaban, which is an anticoagulant drug acting as a direct factor Xa inhibitor .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-chloropyridin-2-YL)acetate is defined by its molecular formula, C9H10ClNO2 . The InChI code for this compound is 1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(5-chloropyridin-2-YL)acetate has a molecular weight of 199.64 . It is stored in a sealed, dry environment at room temperature . The compound is in liquid form .Applications De Recherche Scientifique
Synthesis Techniques
Ethyl 2-(5-chloropyridin-2-YL)acetate is involved in various synthetic pathways for creating heterocyclic compounds. For instance:
- Synthesis of Aryloxadiazolylacetic Acids : The compound has been used in the synthesis of aryloxadiazolylacetic acids, contributing to the creation of 1,3,4-oxadiazoles and their derivatives. These compounds have known anti-inflammatory and analgesic activities and are used in synthesizing new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Biological and Chemical Applications
Memory Enhancement in Mice : Derivatives of Ethyl 2-(5-chloropyridin-2-YL)acetate have been synthesized and tested for their effects on memory in mice. For instance, the compound 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate was prepared and tested, showing significant improvement in memory abilities in mice (Li Ming-zhu, 2010).
Regioselective Synthesis : The compound has been used in highly regioselective synthesis processes, such as the preparation of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, demonstrating the compound's utility in precise synthetic applications (Karamé et al., 2011).
Coordination Polymers : Ethyl 2-(5-chloropyridin-2-YL)acetate derivatives have been used in the synthesis of coordination polymers. For example, Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers have been derived from isomeric compounds related to this compound, showing its utility in the creation of complex molecular structures (Hu et al., 2016).
Solid State Fluorescence : Derivatives of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, related to Ethyl 2-(5-chloropyridin-2-YL)acetate, have shown solid-state fluorescence, indicating potential applications in material science for their luminescent properties (Chunikhin & Ershov, 2021).
Anticancer Agents Synthesis : The compound has been involved in the synthesis of potential anticancer agents, demonstrating its role in creating therapeutically significant molecules (Temple et al., 1983).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
ethyl 2-(5-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCWRXNUIZGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-chloropyridin-2-YL)acetate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)
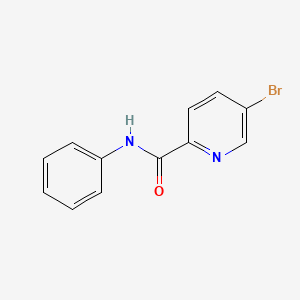
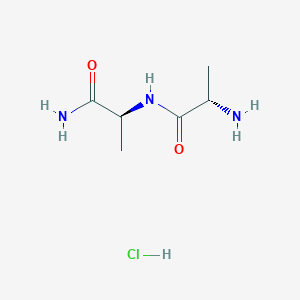
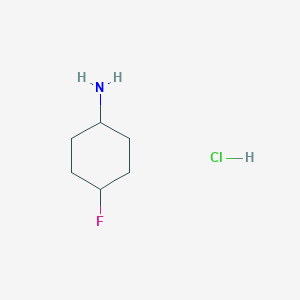
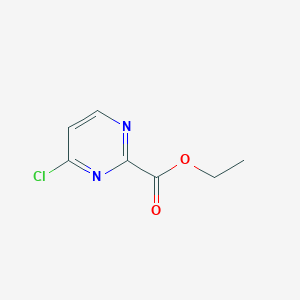
![tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate](/img/structure/B1441853.png)
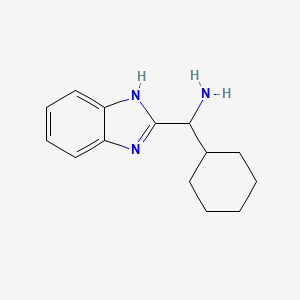
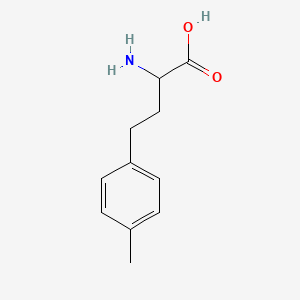
![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)


